molecular formula C18H20N2O B2476269 1-Benzyl-4-(benzylamino)pyrrolidin-2-one CAS No. 348636-05-5

1-Benzyl-4-(benzylamino)pyrrolidin-2-one

Cat. No. B2476269
CAS RN: 348636-05-5
M. Wt: 280.371
InChI Key: KGFPCNVJJUDZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(benzylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring substituted with benzyl and benzylamino groups . The exact structure can be represented by the SMILES notation: C1C(CN(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 280.36 , but other properties such as melting point, boiling point, and density are not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Platinum-Catalyzed Intramolecular Hydroamination : The compound is involved in platinum-catalyzed reactions to form pyrrolidine derivatives. This process shows excellent functional group compatibility and low moisture sensitivity, highlighting its potential in synthetic chemistry applications (Bender & Widenhoefer, 2005).

  • Gold(I)-Catalyzed Intramolecular Amination : Utilized in gold(I)-catalyzed cyclization of allylic alcohols with alkylamines, forming substituted pyrrolidine and piperidine derivatives. This indicates its use in creating complex organic structures (Mukherjee & Widenhoefer, 2011).

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination : It's used in palladium-catalyzed reactions to synthesize differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, suggesting its role in the development of complex molecules (Yang, Ney, & Wolfe, 2005).

Pharmacological Investigations

  • Cholinesterase Inhibitors : Derivatives of this compound have been tested as inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurodegenerative disorders like Alzheimer's disease (Pizova et al., 2017).

  • Anti-Alzheimer's Agents : N-Benzylated derivatives have shown promise as anti-Alzheimer's agents, indicating its utility in the design of new treatments for neurodegenerative diseases (Gupta et al., 2020).

  • Osteoclastogenesis Inhibitors : Modified forms of this compound have been identified as inhibitors of RANKL-induced osteoclastogenesis, suggesting potential applications in bone diseases (Miyata et al., 2012).

  • Receptor Tyrosine Kinases Inhibitors : Its derivatives have been studied as inhibitors of EGFR and IGF-1R, which is significant in the context of cancer treatment, particularly in overcoming drug resistance (Hempel et al., 2017).

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzylamino)pyrrolidin-2-one is not specified in the available resources. Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases , but the specific biological activity of this compound is not mentioned.

Future Directions

The future directions for research on 1-Benzyl-4-(benzylamino)pyrrolidin-2-one are not specified in the available resources. Given the interest in pyrrolidine derivatives in medicinal chemistry , it is possible that this compound could be further investigated for potential therapeutic applications.

properties

IUPAC Name

1-benzyl-4-(benzylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-11-17(19-12-15-7-3-1-4-8-15)14-20(18)13-16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFPCNVJJUDZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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